1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride
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Overview
Description
1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S and a molecular weight of 331.65 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a 3,4-dichlorobenzenesulfonyl group attached to the piperazine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The final product is obtained as a white to off-white powder, which is then dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)piperazine: Similar structure but with a single chlorine atom.
1-(3,4-Dimethylbenzenesulfonyl)piperazine: Similar structure but with methyl groups instead of chlorine atoms.
1-(3,4-Difluorobenzenesulfonyl)piperazine: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: 1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The dichloro substitution pattern can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHDVDKMNZZWCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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